

# Spectroscopic data of 1-(2-methylphenyl)pyrrole-2,5-dione

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## Compound of Interest

Compound Name: 1-(2-methylphenyl)pyrrole-2,5-dione

Cat. No.: B1265404

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An In-Depth Technical Guide to the Spectroscopic Data of **1-(2-methylphenyl)pyrrole-2,5-dione**

## Introduction

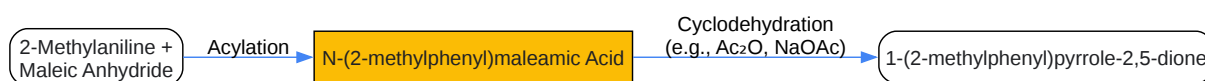
**1-(2-methylphenyl)pyrrole-2,5-dione**, a member of the N-arylmaleimide class of compounds, is a significant scaffold in medicinal chemistry and materials science. N-arylmaleimides are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.<sup>[1]</sup> Their utility extends to organic synthesis, where the maleimide moiety serves as a reactive building block.<sup>[1]</sup> This guide provides a detailed analysis of the spectroscopic data for **1-(2-methylphenyl)pyrrole-2,5-dione**, offering researchers and drug development professionals a comprehensive reference for its structural characterization. The interpretation herein is grounded in fundamental spectroscopic principles and supported by data from analogous compounds.

## Molecular Structure and Synthesis Overview

The structural integrity of **1-(2-methylphenyl)pyrrole-2,5-dione** is the foundation of its chemical behavior and spectroscopic signature. The molecule consists of a central pyrrole-2,5-dione (maleimide) ring connected via its nitrogen atom to a 2-methylphenyl (o-tolyl) group.

Caption: Molecular structure of **1-(2-methylphenyl)pyrrole-2,5-dione**.

The synthesis of N-arylmaleimides is typically achieved through a two-step process.[2] Initially, an aromatic amine (2-methylaniline) reacts with maleic anhydride to form the corresponding N-arylmaleamic acid. This intermediate is then subjected to cyclodehydration, often using acetic anhydride and a catalyst like sodium acetate, to yield the final imide product.[1][2]



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Caption: General synthetic workflow for N-arylmaleimides.

## Part 1: Infrared (IR) Spectroscopy

### Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A small quantity of the solid sample is placed directly on the ATR crystal (typically diamond or germanium). The spectrum is recorded by accumulating multiple scans to improve the signal-to-noise ratio. The resulting transmittance or absorbance spectrum is then analyzed.

### Data Interpretation and Causality

The IR spectrum provides direct evidence for the key functional groups present in the molecule. For **1-(2-methylphenyl)pyrrole-2,5-dione**, the most prominent features arise from the cyclic imide and the aromatic ring.

- **Imide C=O Stretching:** The five-membered imide ring results in two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations. The asymmetric stretch typically appears at a higher frequency (around 1780-1770  $\text{cm}^{-1}$ ) while the symmetric stretch is found at a lower frequency (around 1730-1700  $\text{cm}^{-1}$ ). [3] This doublet is a hallmark of the maleimide structure.
- **Aromatic C=C Stretching:** The presence of the phenyl ring is confirmed by one or more sharp absorption bands in the 1610-1450  $\text{cm}^{-1}$  region.

- C-N Stretching: The stretching vibration of the C-N bond within the imide ring typically appears in the 1390-1350  $\text{cm}^{-1}$  region.[3]
- C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000  $\text{cm}^{-1}$ . Aliphatic C-H stretching from the methyl group appears as sharp bands just below 3000  $\text{cm}^{-1}$ .

## Summary of IR Data

Wavenumber ( $\text{cm}^{-1}$ )	Assignment	Intensity
~3100-3000	Aromatic C-H Stretch	Medium-Weak
~2950-2850	Aliphatic C-H Stretch ( $\text{CH}_3$ )	Medium-Weak
~1775	Asymmetric C=O Stretch (Imide)	Strong
~1710	Symmetric C=O Stretch (Imide)	Strong
~1600, ~1490	Aromatic C=C Stretch	Medium
~1380	C-N Stretch	Strong

## Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

Approximately 10-20 mg of the compound is dissolved in about 0.5 mL of a deuterated solvent, typically deuterated chloroform ( $\text{CDCl}_3$ ), containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).[1] The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz for  $^1\text{H}$ ).

### $^1\text{H}$ NMR Data Interpretation

The  $^1\text{H}$  NMR spectrum is crucial for confirming the specific arrangement of protons in the molecule.

- **Aromatic Protons (7.5-7.2 ppm):** The four protons on the 2-methylphenyl ring will appear as a complex multiplet in this region. The ortho-position of the methyl group breaks the symmetry seen in para-substituted analogues, leading to more complex splitting patterns for all four aromatic protons.
- **Olefinic Protons ( ~6.8 ppm):** The two equivalent protons on the maleimide ring are chemically and magnetically equivalent, giving rise to a sharp singlet. This is a characteristic signal for N-substituted maleimides.
- **Methyl Protons ( ~2.2 ppm):** The three protons of the methyl group attached to the aromatic ring will produce a distinct singlet.

### Summary of $^1\text{H}$ NMR Data (Predicted, in $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.4-7.2	Multiplet	4H	Ar-H
~6.8	Singlet	2H	HC=CH (Maleimide)
~2.2	Singlet	3H	Ar-CH <sub>3</sub>

### $^{13}\text{C}$ NMR Data Interpretation

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments and their electronic nature.

- **Carbonyl Carbons (~170 ppm):** The two equivalent carbonyl carbons of the imide ring will appear as a single, strong signal in the downfield region.
- **Aromatic Carbons (138-126 ppm):** Six distinct signals are expected for the six carbons of the 2-methylphenyl ring. This includes four signals for the protonated carbons (CH) and two for the quaternary carbons (the one attached to the nitrogen and the one bearing the methyl group).
- **Olefinic Carbons (~134 ppm):** The two equivalent  $\text{sp}^2$  carbons of the maleimide double bond will produce a single signal.

- Methyl Carbon (~17 ppm): The  $sp^3$  carbon of the methyl group will appear as a single signal in the upfield region.

### Summary of $^{13}\text{C}$ NMR Data (Predicted, in $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~170.0	C=O (Imide)
~138.0	Quaternary Ar-C-CH <sub>3</sub>
~134.5	CH=CH (Maleimide)
~131.0	Quaternary Ar-C-N
~130.0 - 126.0	Aromatic CH
~17.5	Ar-CH <sub>3</sub>

## Part 3: Mass Spectrometry (MS)

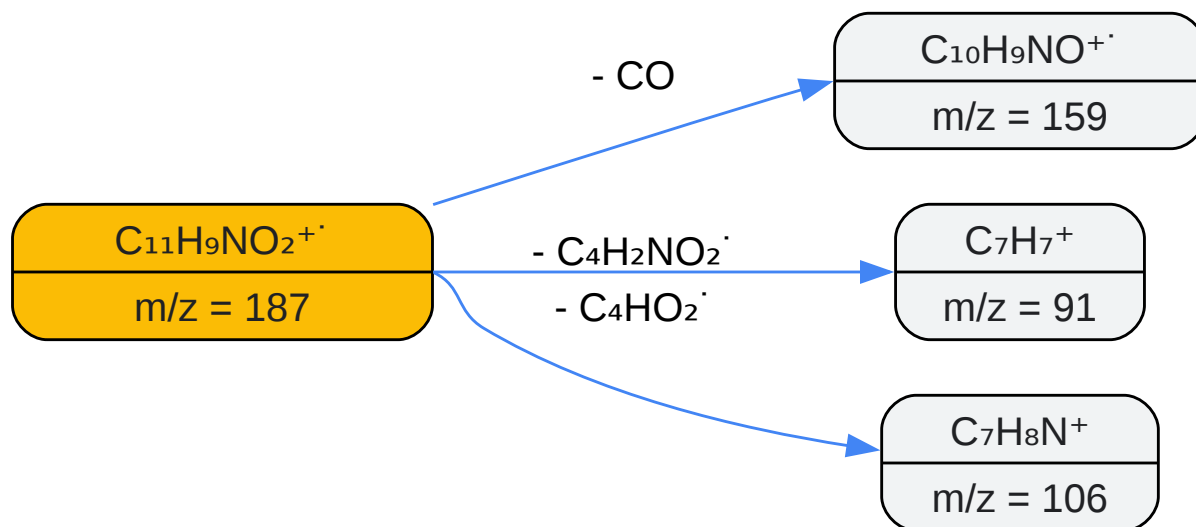
### Experimental Protocol: Electron Ionization (EI)-MS

The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process generates a positively charged molecular ion ( $\text{M}^{+\cdot}$ ) and various fragment ions, which are then separated by their mass-to-charge ratio ( $m/z$ ).

### Data Interpretation and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For **1-(2-methylphenyl)pyrrole-2,5-dione** ( $\text{C}_{11}\text{H}_9\text{NO}_2$ ), the molecular weight is 187.19 g/mol .

- Molecular Ion ( $\text{M}^{+\cdot}$ ): A strong peak is expected at  $m/z = 187$ , corresponding to the intact molecule with one electron removed.
- Key Fragmentation: The fragmentation of N-arylmaleimides can proceed through several pathways. A common fragmentation involves the loss of a carbonyl group (CO, 28 Da) or cleavage across the imide ring. The bond between the nitrogen and the aromatic ring can also cleave.



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Caption: Plausible fragmentation pathway for **1-(2-methylphenyl)pyrrole-2,5-dione** in EI-MS.

## Summary of Mass Spectrometry Data

m/z	Proposed Fragment	Notes
187	$[C_{11}H_9NO_2]^{+\bullet}$	Molecular Ion ( $M^{+\bullet}$ )
159	$[M - CO]^{+\bullet}$	Loss of a carbonyl group
106	$[C_7H_8N]^+$	Fragment containing the 2-methylaniline moiety
91	$[C_7H_7]^+$	Tropylium ion, from rearrangement of the tolyl group

## Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of **1-(2-methylphenyl)pyrrole-2,5-dione**. IR spectroscopy confirms the presence of the characteristic imide carbonyls and the aromatic ring.  $^1H$  and  $^{13}C$  NMR spectroscopy

precisely map the carbon-hydrogen framework, confirming the connectivity of the 2-methylphenyl group to the maleimide ring and the equivalence of the olefinic protons and carbonyl carbons. Finally, mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation patterns under ionizing conditions. This comprehensive dataset serves as an essential analytical blueprint for researchers working with this versatile chemical entity.

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## References

- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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